molecular formula C19H15NO3S B2828580 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 222716-17-8

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B2828580
CAS No.: 222716-17-8
M. Wt: 337.39
InChI Key: QAOFNXJEBHMTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 222716-11-2) is a heterocyclic chromen-4-one derivative with a benzothiazole substituent at the 3-position. Its molecular formula is C₁₈H₁₃NO₃S, with a molecular weight of 323.37 g/mol . The chromen-4-one core is substituted with an ethyl group at C6, a hydroxyl group at C7, and a methyl group at C2, while the benzothiazole ring introduces sulfur and nitrogen atoms into the structure (Figure 1).

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-3-11-8-12-15(9-14(11)21)23-10(2)17(18(12)22)19-20-13-6-4-5-7-16(13)24-19/h4-9,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOFNXJEBHMTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohols.

Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer effects are linked to the induction of apoptosis in cancer cells . The compound’s ability to interact with various biological pathways makes it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Ring Variations

Benzothiazole vs. Benzimidazole Analogs
  • 3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one (CAS: 210639-80-8) replaces the benzothiazole ring with a benzimidazole group. The molecular formula changes to C₁₈H₁₄N₂O₃ (MW: 306.32 g/mol). The absence of sulfur alters electronic properties, reducing lipophilicity (logP) compared to the benzothiazole analog. This substitution may affect binding to biological targets, such as kinases or DNA .
  • Synthetic Yield : The benzimidazole analog is synthesized with a 32% yield, suggesting greater synthetic challenges compared to benzothiazole derivatives .
Benzothiazole vs. 1,4-Benzodioxin Derivatives
  • 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 170511-30-5) replaces benzothiazole with a 1,4-benzodioxin ring. The molecular formula becomes C₁₉H₁₄O₅ (MW: 322.31 g/mol).

Substituent Modifications

Trifluoromethyl-Benzyloxy Substituent
  • 3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one (CAS: 300772-45-6) adds a trifluoromethyl-benzyloxy group at C7 instead of a hydroxyl group. This modification increases molecular weight to 495.52 g/mol (C₂₇H₂₀F₃NO₃S) and introduces strong electron-withdrawing effects, which may enhance metabolic stability and fluorescence properties .
Tetrazole and Triazole Derivatives
  • 3-Benzyl-6-chloro-4-methyl-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-2-one (CAS: 849005-76-1) replaces the benzothiazole group with a tetrazole-methoxy substituent. The tetrazole ring’s nitrogen-rich structure could improve coordination with metal ions or hydrogen-bonding interactions in biological systems .

Extended Functional Groups

  • 6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one (CAS: N/A) incorporates a piperazinylmethyl group at C6.

Research Implications

  • Fluorescent Dyes : The benzothiazole and trifluoromethyl derivatives show promise as fluorescent probes due to extended conjugation and electron-withdrawing groups .
  • Drug Design : Piperazinylmethyl and tetrazole modifications highlight versatility in targeting enzymes or receptors .

Biological Activity

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to the class of chromone derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

  • Molecular Formula: C19H15NO3S
  • Molecular Weight: 337.3923 g/mol
  • CAS Number: [61548499]

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The benzothiazole moiety is known to enhance the compound's reactivity and binding affinity towards specific enzymes and receptors.

Antioxidant Activity

Research indicates that chromone derivatives, including this compound, exhibit potent antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects in vitro. Studies involving RAW 264.7 macrophages showed that it inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production and suppresses NF-kB activation, which are key pathways in the inflammatory response .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the activity of ATR kinase in HeLa cells at concentrations as low as 2 µM, suggesting its role in cancer cell proliferation control . Molecular docking studies further support its interaction with target proteins involved in cancer progression.

Case Studies

Study ReferenceBiological ActivityFindings
Anti-inflammatoryInhibited LPS-induced NO production without cytotoxicity in RAW 264.7 cells.
AnticancerInhibited Chk1 kinase activity in HeLa cells, indicating potential for cancer therapy.
AntioxidantDemonstrated significant free radical scavenging activity in various assays.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by modifications to its structure:

  • Benzothiazole Moiety: Essential for enhancing biological interactions.
  • Hydroxyl Groups: Contribute to antioxidant properties.
  • Ethyl Substitution: May influence lipophilicity and membrane permeability.

Q & A

Q. Basic: What established synthetic routes are used to prepare 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions:

Core Formation : Construct the chromen-4-one core via cyclization of substituted diketones or hydroxyacetophenones.

Substituent Introduction : Condense benzothiazole derivatives (e.g., 2-aminobenzothiazole) with the chromenone core under acidic or basic conditions. Ethyl and methyl groups are introduced via alkylation or Friedel-Crafts reactions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures purity.
Key Conditions :

  • Temperature control (60–80°C for condensation steps).
  • Catalysts (e.g., POCl₃ for Vilsmeier-Haack formylation in related benzothiazole syntheses) .
  • Solvent selection (DMF for polar intermediates, dichloromethane for non-polar steps).

Q. Advanced: How can researchers optimize synthetic protocols to address low yields or impurities in final products?

  • DoE (Design of Experiments) : Use factorial designs to test variables (catalyst loading, temperature, solvent ratios).
  • In-line Analytics : Monitor reactions via TLC or HPLC to identify side products early.
  • Alternative Routes : Explore microwave-assisted synthesis or flow chemistry to enhance reproducibility .

Structural Analysis

Q. Basic: What crystallographic methods are recommended for resolving the compound’s 3D structure?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement. Key parameters include high-resolution data (>1.0 Å) and twin analysis for complex crystals .
  • Validation : Check for π-π stacking or hydrogen-bonding networks (e.g., C–H···O interactions) to confirm stability .

Q. Advanced: How can structural discrepancies between computational models and experimental data be resolved?

  • Hybrid Refinement : Combine SC-XRD with DFT calculations (B3LYP/6-31G*) to adjust torsion angles and van der Waals interactions.
  • Dynamic Analysis : Perform molecular dynamics simulations to assess conformational flexibility .

Biological Activity

Q. Basic: What in vitro assays are used to evaluate the compound’s potential therapeutic effects?

  • Enzymatic Inhibition : Test against kinases (e.g., EGFR) or oxidases using fluorometric assays.
  • Cell Viability : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria .

Q. Advanced: How can contradictory results in biological activity across studies be systematically addressed?

  • Orthogonal Assays : Cross-validate findings using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis.
  • Meta-Analysis : Aggregate data from multiple studies to identify dose-response trends or cell-line-specific effects .

Physicochemical Properties

Q. Basic: What are the key physicochemical properties of this compound?

PropertyValue/DescriptionMethod
Molecular Weight421.5 g/mol (calculated)HRMS
LogP~4.2 (predicted)HPLC retention time
Solubility<0.1 mg/mL in water; >10 mg/mL in DMSOShake-flask method
StabilityDegrades >40°C; pH-stable (4–8)Accelerated stability testing

Q. Advanced: How can researchers improve aqueous solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate or glycoside groups at the hydroxyl position.
  • Nanoformulation : Use liposomes or cyclodextrin complexes to enhance bioavailability .

Comparative Studies

Q. Basic: How does this compound differ structurally and functionally from analogs like 7-hydroxy-4H-chromen-4-one derivatives?

  • Structural Differences : The benzothiazole moiety enhances π-stacking with biomolecules, while the ethyl group increases lipophilicity vs. methyl analogs .
  • Functional Impact : Higher kinase inhibition (IC₅₀ ~2.5 µM) compared to non-benzothiazole derivatives (IC₅₀ >10 µM) .

Q. Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

  • Fragment Replacement : Systematically substitute benzothiazole with other heterocycles (e.g., benzimidazole) and measure activity changes.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to predict activity cliffs and optimize substituent positions .

Data Contradiction Analysis

Q. Advanced: How should researchers approach conflicting data on the compound’s mechanism of action?

  • Target Deconvolution : Employ CRISPR-Cas9 screens or proteome profiling to identify off-target effects.
  • Pathway Mapping : Integrate transcriptomic and metabolomic data to distinguish primary vs. secondary targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.